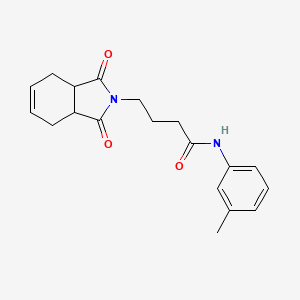![molecular formula C21H24N4O2 B5308068 N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5308068.png)
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea, commonly known as BMH-21, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMH-21 is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
BMH-21 selectively targets cancer cells by inhibiting the activity of DNA polymerase theta, which is overexpressed in many cancer cells. DNA polymerase theta is involved in the repair of DNA damage, and its inhibition leads to an accumulation of DNA damage and ultimately cell death. BMH-21 has been shown to be highly selective for cancer cells, with minimal toxicity to healthy cells.
Biochemical and Physiological Effects:
BMH-21 has been shown to induce DNA damage and cell death in cancer cells, while leaving healthy cells unharmed. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. BMH-21 has been shown to be highly selective for cancer cells, with minimal toxicity to healthy cells.
Advantages and Limitations for Lab Experiments
BMH-21 has several advantages for lab experiments, including its high selectivity for cancer cells, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential for combination therapy. However, there are also limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for BMH-21 research, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in combination with other cancer therapies. BMH-21 has also shown potential for the treatment of other diseases, such as viral infections and autoimmune disorders, and further research in these areas is warranted. Additionally, BMH-21 has been shown to be effective in preclinical models of cancer, and further studies are needed to evaluate its efficacy in clinical trials.
Synthesis Methods
The synthesis of BMH-21 involves the reaction of 4-tert-butylphenylhydrazine with ethyl isocyanate to form the corresponding hydrazide. This is then reacted with 2-bromoacetophenone to yield the oxadiazole intermediate, which is further reacted with N-methyl-N-phenylurea to form BMH-21. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
BMH-21 has been extensively studied for its potential applications in cancer research. It has been shown to selectively target cancer cells by inhibiting the activity of DNA polymerase theta, which is overexpressed in many cancer cells. This inhibition leads to DNA damage and cell death in cancer cells, while leaving healthy cells unharmed. BMH-21 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,3)16-12-10-15(11-13-16)19-23-18(27-24-19)14-25(4)20(26)22-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMZGTBYZGMVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethoxyphenyl)amino]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5307988.png)
![2-ethyl-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5307996.png)
![(1R)-2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanamine](/img/structure/B5307997.png)
![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5308008.png)
![N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5308013.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}quinoline-8-carboxamide](/img/structure/B5308027.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308043.png)
![(3R*,3aR*,7aR*)-1-(5-fluoropyrimidin-2-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5308050.png)
![3-{2-[(2-amino-2-oxoethyl)(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308057.png)

![7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
![2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine](/img/structure/B5308079.png)
![3-(allylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5308082.png)